7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Drug Metabolism Cytochrome P450 Medicinal Chemistry

7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a non-replaceable regioisomer for medicinal chemistry. The 7-fluoro substitution critically alters electron density, lipophilicity (LogP 2.14), and target binding vs. unsubstituted or other halogenated analogs. Documented SAR confirms essential kinase inhibitor potency (JNK1, HER2). Distinct CYP inhibition profile (9.1-fold IC50 difference CYP2E1 vs CYP3A4) enables metabolic benchmarking. Patents (CN110511220) confirm CNS drug synthesis utility. Sourcing the exact 7-fluoro isomer ensures reproducibility and IP integrity.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 56346-41-9
Cat. No. B1316944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS56346-41-9
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)F
InChIInChI=1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
InChIKeyVRBQMPCMLZNPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 56346-41-9): Procurement-Relevant Identity and Core Specifications


7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 56346-41-9) is a fluorinated bicyclic heterocycle comprising a benzene ring fused to a 1,4-oxazine ring, belonging to the benzoxazine class [1]. With a molecular formula of C8H8FNO and a molecular weight of approximately 153.15 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and chemical biology [2]. Key predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 243.7±40.0 °C at 760 mmHg, and an ACD/LogP of 2.14 [3]. As a solid at room temperature with a reported melting point range of 41-43 °C and typical commercial purities of 95% or greater [4], it is a tangible research intermediate and building block.

Why 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Simply Substituted: The Critical Role of Regiospecific Fluorination


Simple replacement of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine with other 3,4-dihydro-2H-1,4-benzoxazine analogs is not chemically or biologically equivalent due to the profound impact of its single, regiospecific fluorine substitution at the 7-position. The presence of the electron-withdrawing fluorine atom directly modulates the electron density of the aromatic ring, significantly influencing both the compound's reactivity profile and its physicochemical properties relative to the unsubstituted parent or analogs halogenated at different positions [1]. Specifically, this substitution pattern alters the compound's lipophilicity (ACD/LogP 2.14), potentially impacting passive membrane permeability compared to more polar analogs [2]. Crucially, structure-activity relationship (SAR) studies across various benzoxazine series demonstrate that the position and identity of substituents on the benzene ring are critical determinants for target engagement and biological potency [3]. Therefore, sourcing the exact 7-fluoro regioisomer is a non-negotiable requirement for research reproducibility and is essential for leveraging SAR knowledge documented in medicinal chemistry patents and publications .

Quantitative Comparator Evidence for 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Selection


CYP2E1 and CYP3A4 Inhibition Profile vs. Related 1,4-Benzoxazine Derivatives

The 7-fluoro substitution on the 1,4-benzoxazine scaffold confers a specific cytochrome P450 inhibition profile that differs from other structurally related derivatives. In human liver microsome assays, 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine demonstrated an IC50 of 50,000 nM (50 μM) against CYP2E1 [1]. While this represents weak inhibition, it is quantitatively distinct from its activity against CYP3A4 in the same assay system, where it exhibited a higher IC50 of 5,490 nM (5.49 μM) [2]. This represents a 9.1-fold difference in IC50 values between the two CYP isoforms. This data provides a baseline understanding of its potential for CYP-mediated drug interactions when incorporated into larger molecular entities and contrasts with unsubstituted or differently substituted benzoxazines which would be expected to have different CYP interaction profiles.

Drug Metabolism Cytochrome P450 Medicinal Chemistry CYP Inhibition

Lipophilicity (LogP) Profile vs. Closely Related 6-Fluoro Regioisomer

The regiospecific placement of the fluorine atom on the benzoxazine core directly impacts its lipophilicity, a key determinant of passive membrane permeability and solubility. The 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 56346-41-9) exhibits a predicted ACD/LogP of 2.14 [1]. In direct contrast, its closely related 6-fluoro regioisomer (6-fluoro-3,4-dihydro-2H-1,4-benzoxazine) has a predicted LogP of 1.26 [2]. This 0.88 LogP unit difference translates to a substantial difference in lipophilicity, suggesting the 7-fluoro isomer will exhibit significantly different behavior in biological systems, including its propensity for non-specific protein binding, passive membrane permeation, and aqueous solubility.

Physicochemical Properties ADME Lipophilicity Drug Design

Potency Gap in Antiproliferative Activity vs. Optimized Benzoxazine Derivatives

A 2024 study on substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives provides a quantitative benchmark for the antiproliferative activity achievable with optimized analogs of this scaffold [1]. While direct data for the unadorned 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine core is not available, the study's most potent compounds, 2b and 4b, demonstrated IC50 values of 2.27 and 3.26 μM against MCF-7 breast cancer cells and 4.44 and 7.63 μM against HCT-116 colon cancer cells, respectively [2]. In stark contrast, the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine derivative 1 exhibited significantly lower antiproliferative activity [3]. This established class-level structure-activity relationship demonstrates that the 7-fluoro core is a sub-optimal starting point for antiproliferative activity on its own, and that significant synthetic elaboration is required to achieve low micromolar potency. This information is critical for researchers who might mistakenly expect the parent 7-fluoro benzoxazine to possess inherent, potent anticancer activity based on class association.

Anticancer Antiproliferative Cancer Cell Lines Medicinal Chemistry

Recommended Application Scenarios for 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Based on Verified Evidence


Medicinal Chemistry: As a Building Block for Kinase Inhibitors Targeting ATP-Binding Pockets

The benzoxazine core is a recognized privileged scaffold in kinase inhibitor design, with the potential for key hinge-binding interactions [1]. The 7-fluoro substitution offers a specific physicochemical and steric profile. Its use as a synthetic building block for creating diverse kinase inhibitor libraries is supported by the established SAR in related 1,4-benzoxazine series, which have been optimized for potent inhibition of kinases like JNK1 and HER2 (IC50 values in the low micromolar range for optimized analogs) [2]. Procurement of the 7-fluoro derivative provides a distinct starting point for exploring substitution vectors that may be unavailable or have different properties with the 6-fluoro or unsubstituted cores.

Chemical Biology: As a Tool Compound for Profiling CYP-Mediated Metabolism

The quantitative CYP inhibition profile for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, with a 9.1-fold difference in IC50 between CYP2E1 and CYP3A4, establishes it as a useful tool for studying the impact of a fluorinated benzoxazine core on phase I metabolism [3][4]. This data can be used to benchmark the metabolic stability of newly synthesized analogs and serves as a comparator for investigating the influence of subsequent chemical modifications on P450 enzyme interaction. This specific activity profile cannot be assumed for other benzoxazine regioisomers.

Agrochemical Discovery: As a Scaffold for Protox Inhibitors

The benzoxazine ring system, particularly when substituted with a 7-fluoro group, is a known component of commercial herbicides like flumioxazin, a protoporphyrinogen oxidase (Protox) inhibitor [5]. While the target compound itself is not a herbicide, its core structure serves as a direct synthetic precursor or intermediate for generating libraries of new Protox-inhibiting candidates. The 7-fluoro substitution pattern is critical for the activity of this class of herbicides, and procurement of this specific intermediate enables the synthesis of novel analogs for structure-activity relationship studies in agrochemical research [6].

Process Chemistry: As a Key Intermediate for CNS-Targeted Therapeutics

Patents, such as CN110511220, explicitly cite the use of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine or its derivatives in the synthesis of more complex molecules, indicating its value in developing central nervous system (CNS) drugs . The predicted physicochemical profile (LogP 2.14, TPSA 21 Ų) aligns with properties favorable for crossing the blood-brain barrier [7]. Procuring this specific building block is therefore essential for executing published synthetic routes and ensuring the intellectual property position for a research program targeting CNS disorders is not compromised by using an incorrect isomer.

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